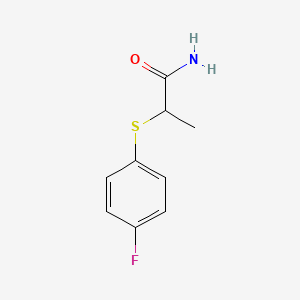
6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as EF5 and has been extensively studied for its potential applications in cancer research. EF5 is a hypoxia marker, meaning it binds to cells that are in a state of low oxygen, which is a characteristic of many tumors.
作用機序
EF5 binds to cells that are in a state of low oxygen, which is a characteristic of many tumors. Once bound, EF5 undergoes a chemical reaction that results in the formation of a fluorescent compound. This allows researchers to visualize and identify cells that are in a state of low oxygen, which can be used to target these cells for treatment.
Biochemical and Physiological Effects:
EF5 has been shown to have minimal toxicity and is well-tolerated by cells and animals. In addition to its potential applications in cancer research, EF5 has also been studied for its effects on the cardiovascular system. EF5 has been shown to improve blood flow and reduce inflammation, which may have implications for the treatment of cardiovascular diseases.
実験室実験の利点と制限
One advantage of EF5 is its specificity for cells that are in a state of low oxygen. This allows researchers to target these cells for treatment, while minimizing damage to healthy cells. However, EF5 has limitations in terms of its stability and solubility, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on EF5. One area of focus is the development of new synthesis methods that improve the stability and solubility of EF5. Another area of focus is the development of new applications for EF5, such as its use in the treatment of cardiovascular diseases. Additionally, researchers are exploring the use of EF5 in combination with other cancer treatments, such as immunotherapy and targeted therapies, to improve treatment outcomes.
合成法
The synthesis of EF5 involves a series of chemical reactions that result in the formation of the final product. The starting material for this synthesis is 6-ethyl-2-nitro-3H-quinazolin-4-one, which is reacted with 2,2,3,3-tetrafluoropropyl methanesulfonate in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas to yield the final product, EF5.
科学的研究の応用
EF5 has been extensively studied for its potential applications in cancer research. As a hypoxia marker, EF5 can be used to identify and target cells that are in a state of low oxygen, which is a characteristic of many tumors. EF5 has also been used in clinical trials to evaluate the effectiveness of cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O2/c1-2-8-3-4-10-9(5-8)12(21)20-11(19-10)6-22-7-14(17,18)13(15)16/h3-5,13H,2,6-7H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWPZXBMJOFUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(NC2=O)COCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356408.png)
![(1R,2R)-2-methyl-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7356416.png)

![6-[2-Methoxyethyl(2-methylpropyl)amino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356441.png)
![(5E)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B7356444.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356456.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)
![2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)
![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)
![2-(3-chloro-2-ethoxyphenyl)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B7356481.png)
![2-[2-phenyl-5-[(Z)-2-phenylethenyl]-1,2,4-triazol-3-yl]phenol](/img/structure/B7356483.png)